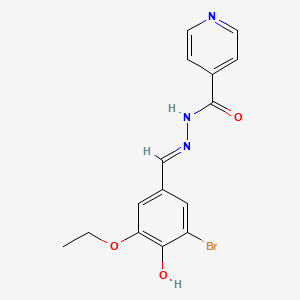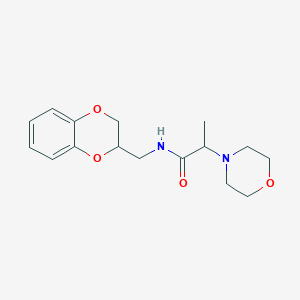
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects. A-836,339 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide can increase the levels of endocannabinoids, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors, which are located throughout the body and are involved in regulating various physiological processes.
Biochemical and Physiological Effects
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoids can lead to various physiological effects, such as pain reduction, anti-inflammatory effects, and modulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide in lab experiments is its specificity for FAAH inhibition. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to be highly selective for FAAH and does not affect other enzymes or receptors. This specificity allows for more precise studies of the role of endocannabinoids in various physiological processes.
One limitation of using N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide in lab experiments is its potential for off-target effects. Although N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide is highly selective for FAAH, there is still a possibility that it may interact with other enzymes or receptors, leading to unintended effects. Careful dose-response studies and control experiments are necessary to minimize these potential off-target effects.
Orientations Futures
There are several future directions for research on N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide. One area of research is the development of more potent and selective FAAH inhibitors. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has shown promising results in animal models, but its efficacy and safety in humans are still unknown. Developing more potent and selective FAAH inhibitors may lead to more effective treatments for pain, anxiety, and other conditions.
Another area of research is the role of endocannabinoids in various physiological processes. Endocannabinoids have been shown to play a role in pain, mood, appetite, and other processes, but their exact mechanisms of action are still not fully understood. Studying the effects of FAAH inhibitors like N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide on endocannabinoid signaling may provide new insights into these processes.
Conclusion
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide is a synthetic compound that belongs to the class of FAAH inhibitors. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pain management and anxiety and depression. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide works by inhibiting FAAH, which can increase the levels of endocannabinoids and lead to potential therapeutic effects. Although N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has shown promising results in animal models, further research is needed to determine its efficacy and safety in humans. Developing more potent and selective FAAH inhibitors and studying the role of endocannabinoids in various physiological processes are important future directions for research on N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide.
Méthodes De Synthèse
The synthesis of N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with N-ethyl-N-(1-methylbutyl)amine to form the corresponding amide. This amide is then reacted with lithium diisopropylamide and tert-butyl acetylene to form the alkyne intermediate. The alkyne intermediate is then reacted with lithium hydroxide and 3-chloro-3-methyl-1-butyne to form the final product, N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide.
Applications De Recherche Scientifique
N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been studied for its potential applications in various areas of scientific research. One of the main areas of research is pain management. Studies have shown that inhibition of FAAH can increase the levels of endocannabinoids, which can reduce pain and inflammation. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to be effective in reducing pain in animal models of various types of pain, including neuropathic pain and inflammatory pain.
Another area of research is anxiety and depression. Endocannabinoids have been shown to play a role in regulating mood and anxiety. Inhibition of FAAH can increase the levels of endocannabinoids, which can have anxiolytic and antidepressant effects. N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been shown to be effective in reducing anxiety and depression-like behaviors in animal models.
Propriétés
IUPAC Name |
N-ethyl-5-(3-hydroxy-3-methylbut-1-ynyl)-N-pentan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-6-8-13(3)18(7-2)16(19)15-10-9-14(21-15)11-12-17(4,5)20/h9-10,13,20H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFUOUJRXCFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N(CC)C(=O)C1=CC=C(O1)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![ethyl 4-(tetrahydro-2H-pyran-2-ylmethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinecarboxylate](/img/structure/B6131123.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)